molecular formula C12H15BrClNO2 B13484232 Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride

Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B13484232
M. Wt: 320.61 g/mol
InChI Key: AEZHWMWNORESLU-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by the presence of a bromophenyl group attached to a cyclobutane ring, which is further substituted with an amino group and a methyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a phenyl-substituted cyclobutane, followed by the introduction of an amino group through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Phenyl-substituted cyclobutane derivatives.

    Substitution: Hydroxyl or alkyl-substituted cyclobutane derivatives.

Scientific Research Applications

Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism by which Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
  • Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
  • Methyl 3-(aminomethyl)cyclobutane-1-carboxylate hydrochloride

Uniqueness

Methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H15BrClNO2

Molecular Weight

320.61 g/mol

IUPAC Name

methyl 1-amino-3-(2-bromophenyl)cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(14)6-8(7-12)9-4-2-3-5-10(9)13;/h2-5,8H,6-7,14H2,1H3;1H

InChI Key

AEZHWMWNORESLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)C2=CC=CC=C2Br)N.Cl

Origin of Product

United States

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